molecular formula C7H11O4- B8791903 3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester

3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester

Cat. No.: B8791903
M. Wt: 159.16 g/mol
InChI Key: NGGGZUAEOKRHMA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester, also known as tert-butyl malonate, is an organic compound with the molecular formula C7H12O4. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

In industrial settings, the production of propanedioic acid, mono(1,1-dimethylethyl) ester often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield malonic acid and tert-butyl alcohol.

    Alkylation: The compound can undergo alkylation reactions at the methylene group between the two carbonyl groups, forming substituted malonates.

    Decarboxylation: Upon heating, the compound can decarboxylate to form tert-butyl acetate and carbon dioxide.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of aqueous acid or base.

    Alkylation: Requires strong bases such as sodium hydride or potassium tert-butoxide and alkyl halides.

    Decarboxylation: Requires heating, often in the presence of a catalyst.

Major Products

    Hydrolysis: Malonic acid and tert-butyl alcohol.

    Alkylation: Substituted malonates.

    Decarboxylation: Tert-butyl acetate and carbon dioxide.

Scientific Research Applications

3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Utilized in the synthesis of active pharmaceutical ingredients and drug intermediates.

    Industry: Applied in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, mono(1,1-dimethylethyl) ester involves its reactivity as an ester and its ability to undergo nucleophilic substitution and decarboxylation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: Another ester of malonic acid, where both hydrogen atoms are replaced by methyl groups.

    Diethyl malonate: An ester of malonic acid with ethyl groups replacing the hydrogen atoms.

    Methyl tert-butyl malonate: Similar to propanedioic acid, mono(1,1-dimethylethyl) ester but with one methyl group and one tert-butyl group.

Uniqueness

3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C7H11O4-

Molecular Weight

159.16 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate

InChI

InChI=1S/C7H12O4/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H,8,9)/p-1

InChI Key

NGGGZUAEOKRHMA-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)[O-]

Origin of Product

United States

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